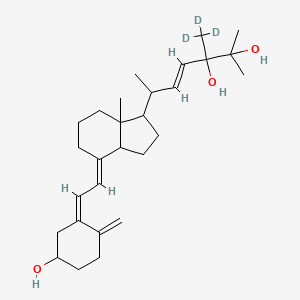

24,25-Dihydroxy Vitamin D2-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H44O3 |

|---|---|

Poids moléculaire |

431.7 g/mol |

Nom IUPAC |

(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/i6D3 |

Clé InChI |

BPEQZNMKGFTMQE-HSRKGZRNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(/C=C/C(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O)C)(C(C)(C)O)O |

SMILES canonique |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Vitamin D Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated vitamin D metabolites. These labeled compounds are indispensable tools in vitamin D research, particularly for their use as internal standards in mass spectrometry-based quantification. This guide offers a centralized resource on their synthesis, analysis, and key physical characteristics, alongside detailed experimental protocols and visual representations of relevant biological pathways.

Introduction to Deuterated Vitamin D Metabolites

Deuterium-labeled analogs of vitamin D metabolites are structurally identical to their endogenous counterparts, with the exception of one or more hydrogen atoms being replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical and physical behavior of the molecule. This characteristic makes them ideal internal standards for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling accurate and precise quantification of vitamin D metabolites in complex biological matrices.[1]

This guide will focus on the most commonly utilized deuterated metabolites, including deuterated 25-hydroxyvitamin D₃ (d₃-25(OH)D₃ or d₆-25(OH)D₃) and 1α,25-dihydroxyvitamin D₃ (d₃- or d₆-1α,25(OH)₂D₃).

Physicochemical Properties

The introduction of deuterium atoms has a minimal effect on the macroscopic physicochemical properties of vitamin D metabolites. Therefore, the properties of the non-deuterated forms serve as a very close approximation. The following tables summarize the available quantitative data.

Table 1: General Physicochemical Properties of Key Vitamin D Metabolites (Non-Deuterated and Deuterated)

| Property | Vitamin D₃ (Cholecalciferol) | 25-Hydroxyvitamin D₃ (Calcifediol) | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 25-Hydroxyvitamin D₂ (Ergocalciferol) (d₃) |

| Molecular Formula | C₂₇H₄₄O | C₂₇H₄₄O₂ | C₂₇H₄₄O₃ | C₂₈H₄₁D₃O₂ |

| Molecular Weight ( g/mol ) | 384.64[2] | 400.64[3][4] | 416.64[2][5] | 415.68 |

| Melting Point (°C) | 83-86 | ~74-76 (Impurity 1) | - | 88-95[6] |

| logP (Octanol-Water) | 8.8 (Predicted)[7] | 6.2 (Predicted)[3][4] | 5.1 (Predicted)[2][5] | Not Available |

Table 2: Solubility of Vitamin D₃ and its Metabolites

| Solvent | Vitamin D₃ (Cholecalciferol) | 25-Hydroxyvitamin D₃ (Calcifediol) | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) |

| Water | Practically Insoluble | Sparingly soluble in aqueous buffers[8] | Sparingly soluble in aqueous solutions |

| Ethanol | Freely Soluble | Soluble (~20 mg/mL)[8] | Slightly Soluble |

| Methanol (B129727) | Soluble | Soluble | Slightly Soluble |

| DMSO | Soluble (~3 mg/mL) | Soluble (~10 mg/mL)[8] | Soluble |

| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | Soluble (~10 mg/mL)[8] | Soluble |

| Ethyl Acetate | Soluble | Soluble | Slightly Soluble |

| Hexane | Soluble | Soluble | Soluble in Hexane:Isopropanol:Acetic Acid mixture |

| Propan-1-ol | Highly Soluble[6][9] | Not Available | Not Available |

| Ethanenitrile | Low Solubility[6][9] | Not Available | Not Available |

Note: The solubility of deuterated analogs is expected to be very similar to their non-deuterated counterparts.

Signaling and Metabolic Pathways

To understand the context in which these deuterated metabolites are used, it is crucial to visualize the vitamin D metabolic and signaling pathways.

Caption: The metabolic activation pathway of Vitamin D3.

The biological effects of the active form, 1α,25(OH)₂D₃, are mediated through the Vitamin D Receptor (VDR).

Caption: The Vitamin D Receptor (VDR) signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and analysis of deuterated vitamin D metabolites.

Synthesis of Deuterated 25-Hydroxyvitamin D₃ (d₃-25(OH)D₃)

The synthesis of deuterated vitamin D metabolites often involves the introduction of deuterium atoms at positions that are not susceptible to metabolic alteration. A common strategy involves the synthesis of a deuterated A-ring synthon, which is then coupled with the CD-ring portion of the molecule.[1][10]

General Protocol Outline:

-

Synthesis of a Deuterated A-Ring Synthon: This can be achieved through various organic synthesis routes. For example, starting from a suitable precursor, deuterium atoms can be introduced via reduction with a deuterated reducing agent (e.g., LiAlD₄) or through H/D exchange reactions.[11]

-

Synthesis of the CD-Ring Synthon: The non-deuterated CD-ring fragment is typically synthesized from a commercially available starting material.

-

Coupling Reaction: The deuterated A-ring and the CD-ring synthons are coupled together, often using a palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling.[12]

-

Deprotection and Purification: Protecting groups used during the synthesis are removed, and the final deuterated product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: The structure and isotopic enrichment of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and ²H-NMR) and Mass Spectrometry (MS).[13][14]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Deuterated vitamin D metabolites are primarily used as internal standards for accurate quantification of their endogenous counterparts in biological samples.[15]

Sample Preparation (Human Serum):

-

Spiking: To 100 µL of serum, add a known amount of the deuterated internal standard solution (e.g., d₆-25(OH)D₃).

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and methanol (both containing a small percentage of formic acid to improve ionization).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

-

Quantification: The concentration of the endogenous analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.[16][17][18][19]

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the deuterated vitamin D metabolite in the n-octanol-saturated water phase.

-

Partitioning: In a flask, combine a known volume of the sample solution with an equal volume of the water-saturated n-octanol.

-

Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. This can be aided by centrifugation.

-

Concentration Measurement: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the deuterated metabolite in each phase using a suitable analytical method, such as LC-MS/MS or NMR.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

Deuterated vitamin D metabolites are essential tools for accurate and precise quantification in research and clinical settings. While their macroscopic physicochemical properties closely mirror those of their non-deuterated counterparts, understanding the subtle differences and having access to detailed experimental protocols for their synthesis and analysis is crucial for their effective application. This guide provides a foundational resource for researchers and professionals in the field, consolidating key data and methodologies to support ongoing advancements in vitamin D research.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,25-Dihydroxyvitamin D3 | C27H44O3 | CID 6437079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 25-OH-Vitamin D3 | C27H44O2 | CID 88810851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of 25-hydroxy-vitamin D3 monohydrate: a stereochemical analysis of vitamin D molecules - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 25-ヒドロキシビタミンD2(6,19,19-d3) 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. endotherm-lsm.com [endotherm-lsm.com]

- 13. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Enzymatic Synthesis of 24,25-Dihydroxyvitamin D2-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 24,25-Dihydroxyvitamin D2-d3. The focus is on leveraging cytochrome P450 monooxygenases, particularly highlighting a highly regioselective bacterial enzyme and the widely studied human enzyme, for the biocatalytic production of this vitamin D2 metabolite. This document outlines the relevant metabolic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction to Vitamin D2 Metabolism

Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active or to be marked for degradation. The initial activation occurs via 25-hydroxylation, primarily in the liver, to form 25-hydroxyvitamin D2 (25(OH)D2). Subsequent hydroxylation at the 1α-position by CYP27B1 in the kidneys produces the active hormone, 1α,25-dihydroxyvitamin D2 (1α,25(OH)2D2).

Conversely, hydroxylation at the 24-position, catalyzed by CYP24A1, is a key step in the catabolism and inactivation of vitamin D metabolites.[1][2] This pathway is crucial for maintaining calcium homeostasis and preventing vitamin D toxicity. The resulting 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) is a major circulating metabolite. While human CYP24A1 can catalyze this reaction, it is also known to produce multiple metabolites from vitamin D2.[1] Recent research has identified bacterial cytochrome P450 enzymes that exhibit high selectivity for the 24-hydroxylation of vitamin D2, offering a promising avenue for specific and efficient biosynthesis.[3]

The use of a deuterated substrate, such as Vitamin D2-d3, in these enzymatic reactions allows for its use as an internal standard in quantitative mass spectrometry-based assays for vitamin D metabolite profiling in clinical and research settings.

Key Enzymes in 24-Hydroxylation of Vitamin D2

Two primary enzymes are of interest for the enzymatic synthesis of 24,25-dihydroxyvitamin D2:

-

Human Cytochrome P450 24A1 (CYP24A1): This mitochondrial enzyme is the principal catalyst for the 24-hydroxylation of vitamin D metabolites in humans. It exhibits broad substrate specificity and is involved in a multi-step oxidation pathway.[1][4] While it processes vitamin D2, it can generate a complex mixture of products.[1]

-

Bacterial Cytochrome P450 109E1 (CYP109E1): Isolated from Bacillus megaterium, this enzyme has been shown to be highly regio- and stereoselective for the two-step hydroxylation of vitamin D2 at the C24 and C25 positions, yielding 24(R),25-dihydroxyvitamin D2.[3] Its high selectivity makes it a prime candidate for the specific production of this metabolite.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the enzymatic synthesis of 24,25-dihydroxyvitamin D2.

Table 1: Whole-Cell Biocatalysis of Vitamin D2 using CYP109E1

| Parameter | Value | Reference |

| Enzyme | CYP109E1 | [3] |

| Host System | Bacillus megaterium | [3] |

| Substrate | Vitamin D2 | [3] |

| Product | 24(R),25-dihydroxyvitamin D2 | [3] |

| Production Yield | 12.3 ± 1.2 mg/L | [3] |

| Reaction Time | 48 hours | [3] |

Table 2: Kinetic Parameters of Human CYP24A1

| Substrate | Apparent Km (nM) | Apparent Vmax (d-1) | Reference |

| 1,25(OH)2D3 (Wild-Type) | 9.0 ± 2.0 | 0.71 ± 0.055 | [5] |

| 1,25(OH)2D3 (L409S Mutant) | 8.6 ± 2.2 | 0.22 ± 0.026 | [5] |

Experimental Protocols

The following are detailed experimental protocols for the enzymatic synthesis of 24,25-dihydroxyvitamin D2. These protocols are based on the synthesis of the non-deuterated compound and can be adapted for the use of Vitamin D2-d3.

Whole-Cell Biocatalysis using Bacillus megaterium expressing CYP109E1

This protocol is adapted from the work describing the production of 24(R),25-dihydroxyvitamin D2.[3]

Objective: To produce 24,25-dihydroxyvitamin D2-d3 using a whole-cell biocatalyst.

Materials:

-

Bacillus megaterium strain expressing CYP109E1

-

Terrific Broth (TB) medium

-

D-xylose for induction

-

Vitamin D2-d3 substrate

-

2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Ethyl acetate

-

Standard laboratory fermentation and extraction equipment

Procedure:

-

Cultivation of Biocatalyst:

-

Inoculate a pre-culture of B. megaterium expressing CYP109E1 in TB medium.

-

Incubate at 30°C with shaking (e.g., 120 rpm) overnight.

-

Use the pre-culture to inoculate the main culture in TB medium.

-

Grow the main culture at 30°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.

-

-

Induction and Bioconversion:

-

Induce the expression of CYP109E1 by adding D-xylose to a final concentration of 0.5% (w/v).

-

Simultaneously, add the Vitamin D2-d3 substrate. To improve solubility, dissolve the substrate in a solution of 2-hydroxypropyl-β-cyclodextrin before adding to the culture. The final substrate concentration should be optimized, but a starting point of 0.2 mM can be used.

-

Continue the incubation at 30°C with shaking for 48 hours.

-

-

Extraction of Products:

-

After 48 hours, harvest the culture by centrifugation.

-

Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

-

Purification and Analysis:

-

Redissolve the dried extract in a suitable solvent (e.g., methanol).

-

Purify the 24,25-dihydroxyvitamin D2-d3 using High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity and quantify the product using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

In Vitro Enzymatic Assay using Recombinant Human CYP24A1

This protocol provides a general framework for an in vitro reaction using purified, recombinant human CYP24A1.

Objective: To synthesize 24,25-dihydroxyvitamin D2-d3 in a reconstituted enzyme system.

Materials:

-

Purified recombinant human CYP24A1

-

Adrenodoxin (B1173346) (Adx)

-

Adrenodoxin reductase (AdR)

-

NADPH

-

Phospholipid vesicles (e.g., dioleoyl phosphatidylcholine and cardiolipin)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Vitamin D2-d3 substrate

-

Stopping solution (e.g., dichloromethane)

-

HPLC and LC-MS for analysis

Procedure:

-

Preparation of the Reaction Mixture:

-

In a reaction vessel, combine the reaction buffer, phospholipid vesicles, adrenodoxin, and adrenodoxin reductase.

-

Add the Vitamin D2-d3 substrate, which should be pre-incorporated into the phospholipid vesicles to mimic the mitochondrial membrane environment.

-

Initiate the reaction by adding the purified CYP24A1 enzyme.

-

-

Enzymatic Reaction:

-

Start the reaction by adding NADPH to the mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a volume of a suitable organic solvent, such as dichloromethane.

-

Vortex thoroughly to extract the lipids and metabolites.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent to dryness.

-

-

Analysis:

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Separate and quantify the 24,25-dihydroxyvitamin D2-d3 product using HPLC and confirm its identity by LC-MS.[6]

-

Visualizations

Vitamin D2 Metabolic Pathway

Caption: Metabolic pathway of Vitamin D2-d3 hydroxylation.

Experimental Workflow for Whole-Cell Biocatalysis

Caption: Workflow for the enzymatic synthesis of 24,25-dihydroxyvitamin D2-d3.

References

- 1. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly regio- and stereoselective hydroxylation of vitamin D2 by CYP109E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a sensitive HPLC‐MS/MS method for 25‐hydroxyvitamin D2 and D3 measurement in capillary blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Isotope-Labeled Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for isotope-labeled vitamin D analogs. The strategic incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C) into these molecules is crucial for a wide range of research applications, from metabolic studies and pharmacokinetic analyses to the development of internal standards for mass spectrometry-based quantification. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, presents quantitative data in a comparative format, and visualizes the intricate pathways involved.

Introduction to Isotope Labeling of Vitamin D Analogs

Isotope labeling of vitamin D analogs involves the replacement of one or more atoms in the molecule with their corresponding heavier, stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H) isotopes. This subtle modification allows the molecule to be traced and quantified with high precision and sensitivity without significantly altering its chemical and biological properties. The choice of isotope and labeling position is dictated by the intended application. For instance, deuterium-labeled analogs are widely used as internal standards in mass spectrometry to improve the accuracy of quantification.[1][2][3] Carbon-13 labeling is valuable for nuclear magnetic resonance (NMR) studies to probe ligand-receptor interactions and conformational changes.[4] Tritium labeling, due to its radioactive nature, offers high sensitivity for receptor-binding assays and autoradiography.

Core Synthetic Strategies

The synthesis of isotope-labeled vitamin D analogs often employs a convergent approach, which involves the separate synthesis of the A-ring and the CD-ring fragments, followed by their coupling to construct the complete vitamin D skeleton.[1][5][6] This strategy offers flexibility in introducing isotopic labels at specific positions within either fragment.

Convergent Synthesis via Wittig-Horner Reaction

A cornerstone of vitamin D synthesis is the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, which forms the C5-C6 double bond by coupling a phosphine (B1218219) oxide-stabilized A-ring synthon with a CD-ring ketone.[7][8] This method is highly efficient and allows for the introduction of isotopic labels in either the A-ring or the CD-ring/side-chain fragment.

Convergent Synthesis via Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful tool for constructing the triene system of vitamin D analogs. This reaction involves the coupling of a heteroaryl sulfone-containing fragment with a carbonyl compound. It is particularly useful for creating sterically hindered double bonds and offers good stereoselectivity.[7]

Labeling of the Side Chain

Isotopes can be readily introduced into the side chain of vitamin D analogs. A common method involves the Grignard reaction of a CD-ring ester with a labeled methylmagnesium halide (e.g., ¹³CH₃MgI or CD₃MgI) to introduce ¹³C or deuterium at the C26 and C27 positions.[1][5]

Labeling via Reduction

Tritium or deuterium can be introduced by the reduction of a suitable precursor. For example, the reduction of a 6-oxo-3,5-cyclovitamin D derivative with a tritide (B1234025) or deuteride (B1239839) reagent, followed by cycloreversion, affords 6-tritio(deutero)vitamin D derivatives.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of isotope-labeled vitamin D analogs.

Synthesis of a Deuterated A-Ring Synthon

This protocol is based on the synthesis of a deuterium-labeled A-ring enyne, a key intermediate for convergent synthesis.[1]

Step 1: H/D Exchange Reaction

-

To a solution of the starting alcohol (e.g., a precursor derived from L-(-)-malic acid) in D₂O, add a catalytic amount of Ru/C.

-

Stir the mixture under an H₂ atmosphere at 80 °C for the specified time to achieve deuterium exchange at the desired positions.

-

After the reaction, remove the catalyst by filtration and evaporate the solvent to obtain the deuterated alcohol.

Step 2: Functional Group Manipulations

-

Protect the hydroxyl group of the deuterated alcohol as a silyl (B83357) ether (e.g., TBDMS or TBS).

-

Carry out a series of reactions to convert the protected alcohol into an enyne. This may involve tosylation, cyanation, reduction of the nitrile to an aldehyde, and a subsequent Wittig reaction.

Step 3: Purification

-

Purify the final deuterated A-ring enyne synthon using column chromatography on silica (B1680970) gel.

Synthesis of a ¹³C-Labeled Side Chain

This protocol describes the introduction of ¹³C labels into the side chain using a Grignard reaction.[5]

Step 1: Preparation of the CD-Ring Ester

-

Start with a suitable CD-ring intermediate containing a carboxylic acid or ester group at the position where the side chain will be attached.

Step 2: Grignard Reaction with ¹³C-Labeled Methylmagnesium Iodide

-

In a flame-dried flask under an inert atmosphere, prepare ¹³C-methylmagnesium iodide from ¹³C-methyl iodide and magnesium turnings in dry diethyl ether.

-

Add the CD-ring ester to the Grignard reagent at a low temperature (e.g., 0 °C) and allow the reaction to proceed until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

Step 3: Workup and Purification

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting ¹³C-labeled tertiary alcohol by column chromatography.

Wittig-Horner Coupling of A-Ring and CD-Ring Fragments

This protocol outlines the general procedure for the Wittig-Horner reaction to form the vitamin D triene system.[8]

Step 1: Deprotonation of the A-Ring Phosphine Oxide

-

Dissolve the A-ring phosphine oxide synthon in dry tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the corresponding phosphonate (B1237965) carbanion.

Step 2: Coupling with the CD-Ring Ketone

-

Add a solution of the CD-ring ketone in dry THF to the solution of the carbanion at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Workup and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the coupled product by column chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of the isotope-labeled vitamin D analogs is often achieved by HPLC to separate diastereomers and other impurities.[10]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the vitamin D triene system (around 265 nm) is used to monitor the elution of the product.

-

Fractions containing the pure product are collected, and the solvent is evaporated to yield the final isotope-labeled vitamin D analog.

Quantitative Data

The following tables summarize quantitative data from various synthetic pathways for isotope-labeled vitamin D analogs.

Table 1: Yields for the Synthesis of Deuterium-Labeled Vitamin D Analogs

| Labeled Analog | Synthetic Step | Starting Material | Product | Yield (%) | Reference |

| 25(OH)D₃-d₃ | H/D Exchange | Alcohol 10 | Alcohol 10-d₃ | 96 | [8] |

| Coupling & Deprotection | Enyne 13-d₃ & Bromoolefin 17 | 25(OH)D₃-d₃ | 36 | [8] | |

| 1,25(OH)₂D₃-lactone-d₃ | Coupling & Deprotection | Enyne 16-d₃ & Bromoolefin 18 | 1,25(OH)₂D₃-lactone-d₃ | N/A | [1] |

| [6-³H]Vitamin D₂ | Overall (3 steps) | Vitamin D₂ | [6-³H]Vitamin D₂ | ~20 | [9] |

Table 2: Isotopic Enrichment of Labeled Vitamin D Analogs

| Labeled Analog | Isotope | Position of Labeling | Isotopic Enrichment (%) | Analytical Method | Reference |

| 25(OH)D₃-d₃ | Deuterium | A-ring | >98 | Mass Spectrometry | [8] |

| 25(OH)VD₃-¹³C₃ | Carbon-13 | Side Chain | >99 | Mass Spectrometry | [5] |

| [6,19,19'-²H₃]25(OH)D₃ | Deuterium | C6, C19 | >98 | Mass Spectrometry | N/A |

| 26,27-Hexadeutero calcitriol | Deuterium | C26, C27 | High | Mass Spectrometry | N/A |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Selected Labeled Vitamin D Analogs

| Compound | Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| Vitamin D₃ | ¹H | 6.23 (d, J=11.2 Hz) | H-6 | N/A |

| ¹H | 6.03 (d, J=11.2 Hz) | H-7 | N/A | |

| ¹H | 5.06 (s) | H-19a | N/A | |

| ¹H | 4.82 (s) | H-19b | N/A | |

| ¹³C | 145.1 | C-5 | N/A | |

| ¹³C | 141.9 | C-8 | N/A | |

| ¹³C | 135.5 | C-7 | N/A | |

| ¹³C | 122.5 | C-6 | N/A | |

| ¹³C | 117.5 | C-19 | N/A | |

| Paricalcitol | ¹H | 4.08 (m) | H-1, H-3 | [11] |

| ¹H | 0.54 (s) | C18-H₃ | [11] | |

| ¹³C | 152.1 | C-8 | [11] | |

| ¹³C | 140.9 | C-5 | [11] |

Note: Specific NMR data for many isotope-labeled analogs are often found in the supplementary information of the cited literature and may require access to the full-text articles.

Visualization of Pathways

The following diagrams, generated using Graphviz, illustrate key pathways in vitamin D metabolism and synthesis.

Vitamin D Metabolic Pathway

Convergent Synthesis Workflow

Julia-Kocienski Olefination Mechanism

Conclusion

The synthesis of isotope-labeled vitamin D analogs is a sophisticated and evolving field that provides indispensable tools for biomedical research. The convergent synthetic strategies, particularly those employing the Wittig-Horner and Julia-Kocienski reactions, offer the flexibility required to introduce isotopic labels at various positions within the vitamin D framework. This guide has provided an in-depth overview of these synthetic pathways, detailed experimental protocols for key transformations, and a compilation of quantitative data to aid researchers in this domain. The continued development of novel and efficient labeling methodologies will undoubtedly further our understanding of the complex roles of vitamin D in human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endotherm-lsm.com [endotherm-lsm.com]

- 9. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Isotopic Labeling of Vitamin D2 Metabolites: An In--Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2, or ergocalciferol, is a crucial nutrient in human health, primarily involved in calcium and phosphate (B84403) homeostasis. Understanding its metabolic fate is paramount for elucidating its physiological roles and developing new therapeutic strategies. Isotopic labeling, the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the molecular structure of vitamin D2 and its metabolites, provides a powerful tool for these investigations. This guide offers a comprehensive overview of the synthesis, analysis, and application of isotopically labeled vitamin D2 metabolites, with a focus on practical experimental protocols and quantitative data.

Stable isotope-labeled compounds serve as invaluable internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous metabolite levels by correcting for variations in sample preparation and instrument response.[1][2] Furthermore, their use as tracers allows for the detailed study of metabolic pathways, pharmacokinetics, and receptor interactions in vivo and in vitro.

Synthesis of Isotopically Labeled Vitamin D2 Metabolites

The synthesis of isotopically labeled vitamin D2 and its metabolites often employs a convergent strategy, starting from readily available vitamin D2.[3][4] This approach involves the cleavage of the vitamin D2 molecule into an A-ring and a CD-ring fragment, which are separately modified and then recombined. This allows for the specific introduction of isotopic labels at various positions.

Key Synthetic Strategies:

-

Deuterium Labeling: Deuterium labels are commonly introduced into the side chain of vitamin D metabolites.[5] For instance, reacting a suitable precursor with a deuterated Grignard reagent, such as CD₃MgBr, can introduce deuterium at the C26 and C27 positions.[5] Another method involves the H/D exchange reaction at the α-position of an alcohol precursor using D₂O.[5] Commercially available deuterated vitamin D2 includes Vitamin D2-d3 (Ergocalciferol-d3), where protons at C-6 and C-19 are replaced by deuterium, and Vitamin D2-d6.[6][7]

-

Carbon-13 Labeling: Carbon-13 labeling can be achieved by incorporating ¹³C-labeled building blocks during the synthesis. For example, ¹³C-labeled methyl iodide can be used in a Grignard reaction to introduce ¹³C atoms at C26 and C27.[4][8] A convergent synthesis can utilize a ¹³C-labeled A-ring or CD-ring fragment.[3] Commercially available examples include 25-Hydroxy Vitamin D2-¹³C₅.

Representative Synthetic Yields

The following table summarizes representative yields for key synthetic steps in the generation of vitamin D analogs. It's important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Synthetic Step | Starting Material | Product | Reported Yield | Reference |

| Multi-step synthesis of Vitamin D analogs (overall) | Commercially available β-sitosterol | Vitamins D2, D4, D5, D6, and D7 | 39% | [9] |

| H/D exchange reaction for deuterium labeling | Alcohol precursor (10) | Deuterium-labeled alcohol (10-d3) | 96% | [5] |

Experimental Protocols

Protocol 1: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for the Analysis of 25-Hydroxyvitamin D2[1][2]

This protocol describes a routine method for the quantification of 25-hydroxyvitamin D2 (25-OH D2) in human serum using a stable-isotope-labeled internal standard.

1. Sample Preparation:

-

To 100 µL of serum sample, add an appropriate amount of a stable-isotope-labeled internal standard for 25-OH D2 (e.g., deuterated 25-OH D2).

-

Denature the proteins by adding a methanol-propanol mixture.

-

Vortex-mix the sample thoroughly.

-

Perform a liquid-liquid extraction by adding hexane.

-

Separate the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is suitable.[1][10]

-

Mobile Phase: A gradient of methanol (B129727) and water, often with a small percentage of a modifier like formic acid, is typically used.[10]

-

Injection Volume: Typically 10-40 µL.[10]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantitative Data for LC-MS/MS Analysis

The following table provides representative MRM transitions and analytical parameters for the analysis of vitamin D2 metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| 25-OH Vitamin D2 | 413.2 | 395.3 | Not specified | [11] |

| 25-OH Vitamin D3-d6 (IS) | 407.3 | 389.3 | Not specified | [11] |

| 1α,25(OH)₂ Vitamin D2 | Not specified | Not specified | Not specified | [12] |

| 1α,25(OH)₂ Vitamin D3 | Not specified | Not specified | Not specified | [12] |

Linearity and Detection Limits

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

| 25-OH D2 | 0.5 - 100 | <4 nmol/L | Not specified | [1] |

| Vitamin D2 | 0.964 - 494.000 (µg/ml) | Not specified | Not specified | [13] |

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of vitamin D2 are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[6] Upon binding its active metabolite, 1α,25-dihydroxyvitamin D2, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][14] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[6][14]

Caption: The Vitamin D Receptor (VDR) signaling pathway.

Experimental Workflow for a Vitamin D2 Metabolite Tracer Study

Isotopically labeled vitamin D2 metabolites are ideal for tracer studies to investigate their pharmacokinetics and metabolism. The following workflow outlines the key steps in such a study.

Caption: A typical workflow for a tracer study.

Conclusion

The use of isotopically labeled vitamin D2 metabolites is indispensable for advancing our understanding of vitamin D metabolism and its role in health and disease. The synthetic strategies and analytical protocols outlined in this guide provide a foundation for researchers to design and execute robust experiments. The continued development of novel labeled compounds and more sensitive analytical techniques will undoubtedly lead to new discoveries in this vital area of research.

References

- 1. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 7. glsciences.cn [glsciences.cn]

- 8. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 9. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. chem-agilent.com [chem-agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Role of 24,25-Dihydroxyergocalciferol: A Technical Guide for Researchers

Executive Summary

24,25-dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D₂ (ergocalciferol). While historically considered an inactive catabolite, emerging evidence suggests a distinct and vital biological role, particularly in the regulation of cartilage and bone metabolism. This technical guide provides an in-depth analysis of the current understanding of 24,25(OH)₂D₂, focusing on its synthesis, signaling pathways, and physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism and its therapeutic applications. While much of the detailed mechanistic research has been conducted on its vitamin D₃ analogue, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), this guide will draw upon that literature while highlighting the known differences and providing specific data for the ergocalciferol (B368823) form where available.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium and phosphate (B84403) homeostasis and bone health. The two primary forms are vitamin D₂ (ergocalciferol), derived from plant sources, and vitamin D₃ (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B radiation and obtained from animal-based foods. Both forms are biologically inert and require sequential hydroxylation to become active. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, is catalyzed by either 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D), or by 24-hydroxylase (CYP24A1) to produce 24,25-dihydroxyvitamin D (24,25(OH)₂D).

While 1,25(OH)₂D has been extensively studied for its role in calcium absorption and bone resorption, the functions of 24,25(OH)₂D have been more enigmatic. This guide focuses specifically on 24,25-dihydroxyergocalciferol, aiming to elucidate its unique biological contributions.

Synthesis and Metabolism

24,25-dihydroxyergocalciferol is synthesized from its precursor, 25-hydroxyergocalciferol (25(OH)D₂), through the action of the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[1] This enzyme is found not only in the kidneys but also in various extrarenal tissues, including cartilage and bone cells, suggesting a potential for local, autocrine, or paracrine regulation of cellular function.[2][3] The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)₂D₃, creating a feedback loop that prevents excessive levels of the active hormone.[2]

Caption: Signaling pathway of 24,25(OH)₂D₂ in resting zone chondrocytes.

Biological Role in Bone

The role of 24,25(OH)₂D in bone metabolism is more complex and appears to be modulatory. While not as potent as 1,25(OH)₂D in stimulating intestinal calcium absorption or bone resorption, it has been shown to have distinct effects.

Studies using the cholecalciferol form have indicated that 24,25(OH)₂D₃ can inhibit the bone-resorbing activity of 1,25(OH)₂D₃. [4]This suggests a role in balancing bone formation and resorption. Furthermore, in predialysis patients with renal insufficiency, combined administration of 1α-hydroxyvitamin D₃ and a high dose of 24,25(OH)₂D₃ preserved osteoblast numbers and improved mineralization, suggesting a beneficial role in bone health under certain pathological conditions. [5]

Quantitative Data

The following tables summarize the available quantitative data for 24,25-dihydroxyergocalciferol and its cholecalciferol analogue. It is important to note that data for the ergocalciferol form are limited, and much of our understanding is extrapolated from studies on the more extensively researched cholecalciferol metabolite.

Table 1: Receptor and Protein Binding Affinities

| Ligand | Binding Protein/Receptor | Relative Potency/Affinity | Reference |

| 24,25(OH)₂D₂ | Rat Serum Vitamin D Binding Protein | 1.7 times less potent than 24,25(OH)₂D₃ | [6] |

| 1,25(OH)₂D₂ | Chick Intestinal Vitamin D Receptor | 1.3 times less potent than 1,25(OH)₂D₃ | [6] |

| 1,25(OH)₂D₂ | Vitamin D Receptor (various tissues) | Equal affinity to 1,25(OH)₂D₃ | [7] |

| Vitamin D₂ metabolites | Vitamin D Binding Protein | Weaker affinity than D₃ metabolites | [8] |

Table 2: Dose-Response Effects on Chondrocytes (Data primarily from 24,25(OH)₂D₃ studies)

| Parameter | Cell Type | Effective Concentration | Maximal Effect | Reference |

| Stimulation of differentiated phenotype | Rabbit costal growth cartilage cells | Dose-dependent | 10⁻⁷ M | [9] |

| Induction of 1,25(OH)₂D₃ responsiveness | Rat resting zone chondrocytes | 10⁻⁷ M | Pretreatment for 36-120 hours | [10] |

| Increased mineral deposition | Preconfluent growth plate chondrocytes | 0.10-10 nM | 20-50% increase | [11] |

Table 3: Dose-Response Effects on Bone Metabolism (Data primarily from 24,25(OH)₂D₃ studies)

| Parameter | Model | Effective Concentration | Effect | Reference |

| Inhibition of 1,25(OH)₂D₃-induced bone resorption | Isolated rat fetal bone | 10-50 ng/ml | Marked inhibition | [4] |

| Stimulation of intestinal calcium transport | Vitamin D-deficient chicks | 2 nmoles (R isomer) | Significant stimulation | [12] |

| Normalization of bone resorption and osteoid indices | Predialysis patients with renal insufficiency | 50 µg twice weekly (in combination with 1α-(OH)D₃) | Maintained osteoblast recruitment and normalized mineralization | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of 24,25-dihydroxyergocalciferol.

Chondrocyte Culture and Treatment

Objective: To isolate and culture primary chondrocytes to study the effects of vitamin D metabolites on their proliferation and differentiation.

Methodology:

-

Isolation: Articular cartilage is harvested from a suitable animal model (e.g., rat costochondral cartilage). The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to release the chondrocytes.

-

Culture: Isolated chondrocytes are plated in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: Once the chondrocyte cultures reach the desired confluence, the medium is replaced with fresh medium containing the desired concentrations of 24,25-dihydroxyergocalciferol or other vitamin D metabolites. Vehicle controls (e.g., ethanol) are run in parallel.

-

Analysis: Following the treatment period, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., [³H]thymidine incorporation), differentiation markers (e.g., alkaline phosphatase activity, proteoglycan synthesis via ³⁵SO₄ incorporation), and gene expression analysis (e.g., qPCR).

dot

Caption: Workflow for chondrocyte culture and treatment.

Electrophoretic Mobility Shift Assay (EMSA) for VDR Binding

Objective: To qualitatively assess the binding of the Vitamin D Receptor (VDR) to a specific DNA sequence (Vitamin D Response Element - VDRE) in the presence of its ligand.

Methodology:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the VDRE sequence is labeled, typically with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with a source of VDR (e.g., nuclear extract from treated cells) in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. The ligand of interest (e.g., 24,25(OH)₂D₂) is included in the reaction.

-

Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein (VDR-VDRE) complex.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activity of PKC in chondrocytes following treatment with vitamin D metabolites.

Methodology:

-

Cell Lysis: Chondrocytes treated with 24,25(OH)₂D₂ or control vehicle are washed and lysed to release cellular proteins.

-

Kinase Reaction: The cell lysate is incubated with a specific PKC substrate peptide and [γ-³²P]ATP in a kinase reaction buffer.

-

Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.

-

Quantification: The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter. PKC activity is expressed as picomoles of phosphate transferred per minute per milligram of protein.

Conclusion and Future Directions

24,25-dihydroxyergocalciferol is emerging as a biologically active metabolite of vitamin D₂ with a distinct role in cartilage and bone metabolism. Its ability to promote chondrocyte differentiation through a non-genomic, PKC-mediated signaling pathway highlights its potential importance in skeletal development and maintenance. While much of the detailed mechanistic understanding is derived from studies on its cholecalciferol analogue, the available evidence suggests that 24,25(OH)₂D₂ shares these functions, albeit with potentially lower potency due to reduced binding affinity for key proteins.

Future research should focus on several key areas:

-

Direct Comparative Studies: More head-to-head studies are needed to directly compare the in vitro and in vivo potencies of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ on chondrocyte and osteoblast function.

-

Receptor Identification: The putative membrane receptor for 24,25(OH)₂D remains to be definitively identified and characterized.

-

Therapeutic Potential: The unique biological activities of 24,25(OH)₂D₂ suggest it may have therapeutic potential in cartilage disorders and conditions of abnormal bone metabolism. Further investigation into its efficacy and safety in preclinical models is warranted.

-

Interaction with other Hormones: The interplay between 24,25(OH)₂D₂ and other hormones involved in skeletal homeostasis, such as parathyroid hormone and fibroblast growth factor 23, requires further elucidation.

A deeper understanding of the biological role of 24,25-dihydroxyergocalciferol will not only enhance our fundamental knowledge of vitamin D metabolism but may also open new avenues for the development of novel therapeutic strategies for a range of skeletal diseases.

References

- 1. protocols.io [protocols.io]

- 2. In vitro synthesis of 1 alpha,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by isolated calvarial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction between 24R,25-dihydroxycholecalciferol and 1,25-dihydroxycholecalciferol on 45Ca release from bone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 24R,25-dihydroxyvitamin D3 in combination with 1 alpha-hydroxyvitamin D3 in predialysis renal insufficiency: biochemistry and histomorphometry of cancellous bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. direct-ms.org [direct-ms.org]

- 9. Differential effects of 1 alpha,25-dihydroxycholecalciferol and 24R,25-dihydroxycholecalciferol on the proliferation and the differentiated phenotype of rabbit costal chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Ergocalciferol (Vitamin D2): A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of vitamin D2 (ergocalciferol). It details the enzymatic conversions from the parent compound to its active form and subsequent catabolism, with a focus on the key cytochrome P450 enzymes involved. This document summarizes quantitative pharmacokinetic data and protein binding affinities, presenting them in comparative tables with vitamin D3 (cholecalciferol) to highlight key metabolic differences. Furthermore, detailed experimental protocols for the quantification of vitamin D2 and its metabolites using advanced analytical techniques are provided. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the processes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

Vitamin D2, or ergocalciferol, is a secosteroid and a form of vitamin D synthesized by plants and fungi from ergosterol (B1671047) upon exposure to UVB radiation.[[“]][2] While both vitamin D2 and the endogenously human-synthesized vitamin D3 (cholecalciferol) are essential for calcium and phosphate (B84403) homeostasis, their metabolic fates and potencies exhibit notable differences.[3] Understanding the intricacies of the vitamin D2 metabolic pathway is crucial for its effective use in supplementation and therapeutic applications. This guide will provide an in-depth exploration of the absorption, activation, and catabolism of vitamin D2, supported by quantitative data and detailed experimental methodologies.

The Metabolic Pathway of Vitamin D2

The metabolism of vitamin D2 is a multi-step process primarily occurring in the liver and kidneys, involving a series of hydroxylation reactions to produce the biologically active hormone, 1α,25-dihydroxyvitamin D2 (ercalcitriol).[[“]][4]

Absorption and Transport

Dietary vitamin D2 is absorbed in the small intestine, a process that appears to involve both passive diffusion and protein-mediated transport via cholesterol transporters such as SR-BI, CD36, and Niemann-Pick C1-Like 1 (NPC1L1).[5][6] As a fat-soluble vitamin, its absorption is enhanced in the presence of dietary fats and bile salts.[7] Following absorption, vitamin D2 is incorporated into chylomicrons, transported through the lymphatic system, and enters the bloodstream. In circulation, vitamin D2 and its metabolites are bound to the vitamin D-binding protein (VDBP) and albumin for transport to target tissues.[5][8]

Hepatic 25-Hydroxylation

The first activation step occurs in the liver, where vitamin D2 is hydroxylated at the C-25 position to form 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol).[[“]][5] The primary enzyme responsible for this reaction is the microsomal cytochrome P450 enzyme, CYP2R1.[9][10] CYP2R1 hydroxylates both vitamin D2 and vitamin D3 with comparable kinetics.[9] Another hepatic enzyme, the mitochondrial CYP27A1, can also 25-hydroxylate vitamin D3 but is ineffective for vitamin D2.[9]

Renal 1α-Hydroxylation

25(OH)D2 is transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position in the proximal tubules.[5] This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), yielding the biologically active form, 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2 or ercalcitriol).[11][12] The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), which stimulates its expression, and by fibroblast growth factor 23 (FGF-23), which inhibits it.[13]

Catabolism and Inactivation

The inactivation of vitamin D2 metabolites is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[11][14] This enzyme initiates a catabolic cascade by hydroxylating 25(OH)D2 and 1,25(OH)2D2 at the C-24 position, leading to the formation of 24,25-dihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D2, respectively.[14] These hydroxylated compounds are less active and are further metabolized for excretion.[14] Notably, 1,25(OH)2D2 is metabolized differently by CYP24A1 than 1,25(OH)2D3 due to structural differences in the side chain.[15]

Below is a DOT script representation of the core metabolic pathway of Vitamin D2.

Quantitative Data: Pharmacokinetics and Protein Binding

The biological efficacy of vitamin D2 is influenced by its pharmacokinetics and binding affinities to VDBP and the vitamin D receptor (VDR). The following tables summarize key quantitative data, comparing vitamin D2 and D3 metabolites.

Table 1: Comparative Pharmacokinetics of Vitamin D2 and D3 Metabolites

| Parameter | 25(OH)D2 | 25(OH)D3 | Reference(s) |

| Half-life (days) | 13.9 ± 2.6 | 15.1 ± 3.1 | [2][16] |

| Half-life (days) - Placebo Subtracted | 33 | 82 | [17][18] |

| Area Under the Curve (AUC) | Lower than 25(OH)D3 | Higher than 25(OH)D2 | [17][18] |

Table 2: Comparative Binding Affinities of Vitamin D2 and D3 Metabolites

| Protein | Vitamin D2 Metabolite | Vitamin D3 Metabolite | Relative Affinity | Reference(s) |

| Vitamin D-Binding Protein (VDBP) | 25(OH)D2 | 25(OH)D3 | 25(OH)D2 has lower affinity | [19][20][21] |

| Vitamin D Receptor (VDR) | 1,25(OH)2D2 | 1,25(OH)2D3 | Similar affinity | [22] |

Experimental Protocols

Accurate quantification of vitamin D2 and its metabolites is essential for research and clinical applications. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[23]

Quantification of Vitamin D2 Metabolites by HPLC-MS/MS

This protocol provides a general framework for the analysis of 25(OH)D2 and 1,25(OH)2D2 in human serum or plasma.

4.1.1. Materials and Reagents

-

Internal standards (e.g., deuterated 25(OH)D2 and 1,25(OH)2D2)

-

Zinc sulfate (B86663) solution (0.1 M)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD), if required for enhancing sensitivity of 1,25(OH)2D2.[24]

4.1.2. Sample Preparation and Extraction

-

Protein Precipitation: To a 500 µL serum/plasma sample, add an appropriate amount of internal standard. Add 150 µL of 0.1 M zinc sulfate and 700 µL of methanol. Vortex for 15 minutes and centrifuge to pellet the precipitated proteins.[25]

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 2 mL of n-hexane, vortex, and centrifuge. Collect the upper hexane (B92381) layer. Repeat the extraction. Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.[26]

-

Solid-Phase Extraction (SPE): Reconstitute the dried extract in a suitable solvent and load onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and elute the vitamin D metabolites with an appropriate solvent. Evaporate the eluate to dryness.[24]

4.1.3. Derivatization (for enhanced sensitivity of dihydroxy-metabolites)

If low levels of 1,25(OH)2D2 are to be measured, a derivatization step can be included to improve ionization efficiency. Reconstitute the dried extract in a solution containing the derivatization agent (e.g., PTAD in acetonitrile) and incubate.[23]

4.1.4. HPLC-MS/MS Analysis

-

Chromatographic Separation: Reconstitute the final dried extract in the mobile phase. Inject the sample onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.[24]

Below is a DOT script representation of a typical experimental workflow for Vitamin D2 metabolite analysis.

Conclusion

The metabolic pathway of vitamin D2 is a complex, tightly regulated process that is critical to its biological function. While sharing similarities with the metabolism of vitamin D3, there are key differences in pharmacokinetics and protein binding that influence its overall efficacy. The methodologies outlined in this guide provide a foundation for the accurate and reliable quantification of vitamin D2 and its metabolites, which is indispensable for advancing our understanding of its physiological roles and optimizing its clinical use. This technical guide serves as a resource for researchers and professionals, providing the necessary details to design and execute robust studies in the field of vitamin D metabolism.

References

- 1. consensus.app [consensus.app]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. greal.co [greal.co]

- 4. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Vitamin D Binding Protein, Total and Free Vitamin D Levels in Different Physiological and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP2R1 - Wikipedia [en.wikipedia.org]

- 11. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel CYP27B1 Gene Mutations in Patients with Vitamin D-Dependent Rickets Type 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. direct-ms.org [direct-ms.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 19. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Vitamin D Binding Protein: A Historic Overview [frontiersin.org]

- 23. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 24. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Deuterated 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of deuterated 24,25-dihydroxyvitamin D2 (d-24,25(OH)₂D₂), a critical internal standard for the accurate quantification of vitamin D metabolites in clinical and research settings. This document details the synthesis, purification, and analytical characterization of this compound, including mass spectrometry and NMR spectroscopy data. Furthermore, it explores the biological context of 24,25(OH)₂D₂, outlining its metabolic pathway and a distinct, non-genomic signaling cascade.

Introduction

Vitamin D metabolism is a complex process vital for calcium homeostasis and a range of other physiological functions. The measurement of vitamin D and its metabolites is crucial for diagnosing deficiencies and understanding various disease states. 24,25-dihydroxyvitamin D₂ is a significant metabolite of vitamin D₂ (ergocalciferol). Accurate quantification of this and other metabolites by mass spectrometry necessitates the use of stable isotope-labeled internal standards. Deuterated 24,25(OH)₂D₂ serves this purpose, enabling precise and reliable measurements by correcting for matrix effects and variations in sample processing.

Synthesis and Purification of Deuterated 24,25-Dihydroxyvitamin D₂

Experimental Protocol: Synthesis of Deuterated 24,25-Dihydroxyvitamin D₂

This protocol is a representative methodology based on related syntheses.

Starting Material: Ergosterol (B1671047).

Step 1: Formation of a Protected Ergosterol Adduct.

-

Ergosterol is first protected to prevent unwanted reactions on the B-ring during side-chain modification. This is typically achieved by reacting ergosterol with an appropriate dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), to form a Diels-Alder adduct.[3]

Step 2: Ozonolysis and Side-Chain Truncation.

-

The protected ergosterol is subjected to ozonolysis to cleave the double bond in the side chain, yielding a C-21 aldehyde.[3]

Step 3: Introduction of Deuterium (B1214612) Atoms and Side-Chain Extension.

-

The C-21 aldehyde is then reacted with a deuterated Grignard reagent or a similar organometallic compound to introduce the deuterium atoms and extend the side chain. For d6-24,25(OH)₂D₂, a deuterated reagent that will ultimately form the C-26 and C-27 methyl groups is used.

Step 4: Hydroxylation at the C-24 and C-25 Positions.

-

The extended side chain is then hydroxylated to introduce the hydroxyl groups at the C-24 and C-25 positions. This can be achieved through various stereoselective methods.

Step 5: Deprotection and Isomerization.

-

The B-ring protecting group is removed, and the resulting provitamin D form is converted to the vitamin D form through UV irradiation followed by thermal isomerization.

Step 6: Purification.

-

The final product is purified using a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the desired deuterated 24,25-dihydroxyvitamin D₂ isomer.[4]

Experimental Workflow: Synthesis of Deuterated Vitamin D Analogs

References

The Metabolic Fate of 24,25-Dihydroxyergocalciferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-dihydroxyergocalciferol (B1234410) (24,25(OH)₂D₂), a significant metabolite of vitamin D₂, plays a role in the intricate system of vitamin D homeostasis. While often considered part of a catabolic pathway to inactivate vitamin D, emerging research suggests potential biological activities for 24,25-dihydroxylated forms of vitamin D. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 24,25-dihydroxyergocalciferol, drawing upon established knowledge of vitamin D metabolism and highlighting areas where further research is needed. The information presented is intended to support researchers and professionals in the fields of drug development, endocrinology, and metabolic studies.

Metabolic Pathway of 24,25-Dihydroxyergocalciferol

The metabolism of 24,25-dihydroxyergocalciferol is a multi-step process primarily orchestrated by the cytochrome P450 enzyme, CYP24A1. This enzyme, also known as 25-hydroxyvitamin D-24-hydroxylase, is the key catalyst in the catabolism of vitamin D metabolites.[1] The metabolic cascade for 24,25(OH)₂D₂ is understood to parallel that of its vitamin D₃ counterpart, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃).[2]

The primary pathway for the breakdown of 24,25(OH)₂D₂ is the C-24 oxidation pathway, which ultimately leads to the formation of water-soluble, biologically inactive calcitroic acid that is excreted in the bile.[3][4][5] This pathway involves a series of hydroxylation and oxidation reactions.

The initial step, catalyzed by CYP24A1, is the hydroxylation of 24,25(OH)₂D₂ at the C-24 position. This is followed by a sequence of enzymatic modifications, including further hydroxylations and side-chain cleavage.[6] The process culminates in the production of calcitroic acid, the major inactive end-product of vitamin D catabolism.[3][7]

Quantitative Data on Metabolism

Quantitative data on the metabolic fate of 24,25-dihydroxyergocalciferol are limited. Most available kinetic data pertains to the vitamin D₃ pathway or the precursor, 25-hydroxyvitamin D₂. The following table summarizes relevant available data, which can serve as a proxy for understanding the metabolism of 24,25(OH)₂D₂. It is important to note that differences in side-chain structure between ergocalciferol and cholecalciferol metabolites can lead to variations in their affinity for metabolic enzymes and binding proteins, resulting in different metabolic rates.[2]

| Metabolite | Parameter | Value | Species | Notes |

| 25-Hydroxyvitamin D₂ | Half-life | ~13.9 days | Human | Shorter than the half-life of 25(OH)D₃ (~15.1 days)[6] |

| 24,25-Dihydroxyvitamin D₃ | Half-life | ~7 days | Human | [3] |

| 1,25-Dihydroxyvitamin D₃ | Half-life | ~4 hours | Human | [8] |

It is critical to note that specific kinetic parameters (Km, Vmax) for the interaction of 24,25-dihydroxyergocalciferol with CYP24A1 are not well-documented in publicly available literature. The data for the D₃ analogue should be considered as an estimate, and further research is required to elucidate the precise kinetics of 24,25(OH)₂D₂ metabolism.

Experimental Protocols

In Vitro Metabolism of 24,25-Dihydroxyergocalciferol Using Recombinant CYP24A1

This protocol describes a general procedure for assessing the metabolism of 24,25-dihydroxyergocalciferol by recombinant human CYP24A1.

1. Materials:

-

Recombinant human CYP24A1 enzyme

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

24,25-dihydroxyergocalciferol substrate

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Internal standard for LC-MS/MS analysis

2. Procedure:

-

Prepare a reaction mixture containing the incubation buffer, NADPH regenerating system, and recombinant CYP24A1.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 24,25-dihydroxyergocalciferol to the reaction mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).

-

Add an internal standard for quantitative analysis.

-

Centrifuge the mixture to precipitate the protein.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of 24,25-Dihydroxyergocalciferol and its Metabolites

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of 24,25-dihydroxyergocalciferol and its catabolites.

1. Sample Preparation:

-

Perform protein precipitation of the sample (e.g., from the in vitro metabolism assay) using a solvent like acetonitrile.

-

Consider solid-phase extraction (SPE) for cleaner samples and to concentrate the analytes.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid to improve ionization.

-

Gradient: A typical gradient would start with a higher percentage of aqueous phase and ramp up to a higher percentage of organic phase to elute the lipophilic vitamin D metabolites.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 24,25(OH)₂D₂ | [M+H]⁺ or [M+H-H₂O]⁺ | Specific fragments |

| Further Metabolites | To be determined | To be determined |

| Internal Standard | Specific to the chosen standard | Specific to the chosen standard |

Note: The exact m/z values for precursor and product ions will depend on the specific metabolite and the ionization method used and need to be determined empirically.

Signaling Pathways

The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[9] While the interaction of 24,25-dihydroxycholecalciferol with the VDR has been studied, specific data for 24,25-dihydroxyergocalciferol is less common. It is generally understood that 24,25-dihydroxylated forms of vitamin D have a much lower binding affinity for the VDR compared to the active hormone, 1,25-dihydroxyvitamin D.[10]

Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

In addition to this classical genomic pathway, there is growing evidence for rapid, non-genomic signaling by vitamin D metabolites. These actions are initiated at the cell membrane and involve the activation of second messenger systems.[11][12] However, the specific involvement of 24,25-dihydroxyergocalciferol in these non-genomic pathways has not been extensively investigated.

Conclusion

The metabolic fate of 24,25-dihydroxyergocalciferol is primarily governed by the catabolic activity of CYP24A1, leading to its conversion into inactive, excretable forms such as calcitroic acid. While the general pathway is understood to mirror that of its vitamin D₃ analogue, there is a significant lack of specific quantitative data on the kinetics and half-life of 24,25(OH)₂D₂ and its subsequent metabolites. Furthermore, detailed experimental protocols and specific signaling studies for this particular metabolite are scarce in the current scientific literature. The information provided in this guide, which largely draws parallels from the more extensively studied vitamin D₃ pathway, underscores the need for further dedicated research to fully elucidate the metabolic and physiological roles of 24,25-dihydroxyergocalciferol. Such studies will be crucial for a complete understanding of vitamin D₂ metabolism and its implications for human health and disease.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitroic acid – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D - Wikipedia [en.wikipedia.org]

- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Side-chain hydroxylation of vitamin D3 and its physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]